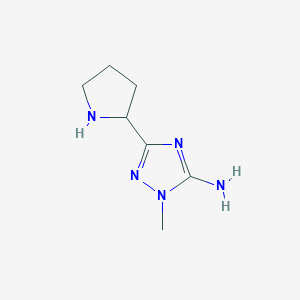
3,4,6-Trichloro-5-hydrazinylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C₄H₃Cl₃N₄. It is known for its unique structure, which includes three chlorine atoms and a hydrazinyl group attached to a pyridazine ring. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of maleic anhydride with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trichloro-5-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,4,6-Trichloro-5-hydrazinylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trichloro-5-hydrazinylpyridazine involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trichloropyridazine: Similar structure but lacks the hydrazinyl group.
3,5,6-Trichloropyridazine: Similar structure but with different chlorine atom positions.
3,4,6-Trichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
3,4,6-Trichloro-5-hydrazinylpyridazine is unique due to the presence of both chlorine atoms and a hydrazinyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C4H3Cl3N4 |
|---|---|
Peso molecular |
213.45 g/mol |
Nombre IUPAC |
(3,5,6-trichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H3Cl3N4/c5-1-2(9-8)4(7)11-10-3(1)6/h8H2,(H,9,10) |
Clave InChI |
FEXXESHGTUWWIB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NN=C1Cl)Cl)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


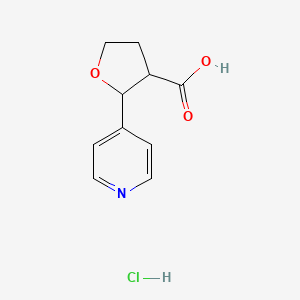

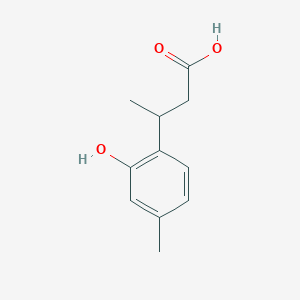
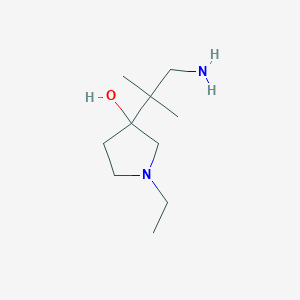

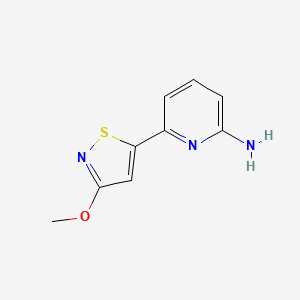
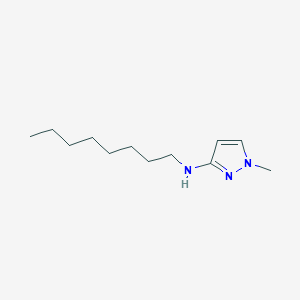
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)
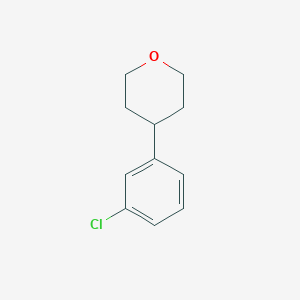
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
